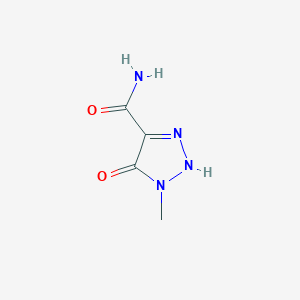

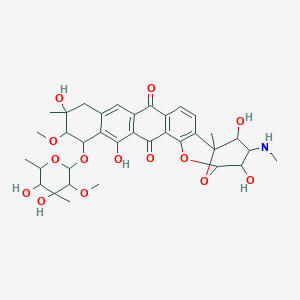

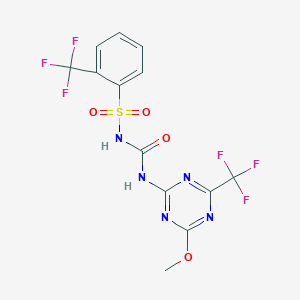

![molecular formula C6H2ClF3N4 B114324 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 140911-31-5](/img/structure/B114324.png)

8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Vue d'ensemble

Description

“8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound . It is a sitagliptin pharmaceutical intermediate used in the synthesis of antidiabetic drugs . The sitagliptin phosphate sheet, a novel antidiabetic drug, is a dipeptidyl peptidase-4 (DPP-4) suppressor factor that can improve the human body’s ability to reduce high blood glucose levels .

Synthesis Analysis

The synthesis of “8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine” involves several steps . The method includes adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, regulating the pH value to 6, and removing impurities to obtain 2 . Then, chlorobenzene and trifluoroacetic anhydride are added, and the mixture is heated, refluxed, and trifluoroacetic acid is distilled out . The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed to obtain 4 . Finally, palladium/carbon and an ethanol solution of the 4 are added under the protection of nitrogen in a high-pressure kettle . After the reaction, the mixture is filtered, washed, and concentrated . Residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the product .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine” include the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation . This is followed by the addition of chlorobenzene and trifluoroacetic anhydride, heating, refluxing, and distillation of trifluoroacetic acid . The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed . Finally, palladium/carbon and an ethanol solution of the 4 are added under the protection of nitrogen in a high-pressure kettle . After the reaction, the mixture is filtered, washed, and concentrated . Residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the product .Applications De Recherche Scientifique

Pharmaceutical Intermediate

8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine: is a valuable intermediate in the synthesis of Sitagliptin , a medication used to treat type 2 diabetes . Sitagliptin functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, enhancing the body’s ability to regulate high blood glucose levels .

Antibacterial Agent Development

Derivatives of this compound have been synthesized and tested for their antibacterial properties. Some derivatives exhibited moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria, with potential as new antimicrobial agents .

Materials Science

The compound’s derivatives could be used as building blocks for creating novel materials. Their heterocyclic structure makes them suitable candidates for developing organic semiconductors or other functional materials .

Analytical Chemistry

The compound and its derivatives can be used in analytical methods to detect and quantify pharmaceutical contaminants, such as N-nitrosamines, in drug products . This is crucial for ensuring the safety and efficacy of pharmaceuticals.

Safety and Hazards

Mécanisme D'action

Target of Action

It has been found to exhibit significant anti-cancer and antibacterial activities , suggesting that it may interact with targets related to these biological processes.

Mode of Action

In a study, it was found that a derivative of this compound incited the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway . This suggests that the compound may interact with its targets to modulate cellular processes related to apoptosis.

Biochemical Pathways

Given its observed anti-cancer and antibacterial activities , it can be inferred that it may affect pathways related to cell proliferation, apoptosis, and bacterial growth.

Result of Action

The compound has shown promising results in anti-cancer studies. Specifically, it has demonstrated antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM, showing that a derivative of this compound had remarkable anticancer activity on HT-29 . In addition, it has shown potential activity against bacterial strains .

Propriétés

IUPAC Name |

8-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N4/c7-3-4-12-13-5(6(8,9)10)14(4)2-1-11-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJVSFDBHKNNPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(F)(F)F)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436910 | |

| Record name | 8-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine | |

CAS RN |

140911-31-5 | |

| Record name | 8-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

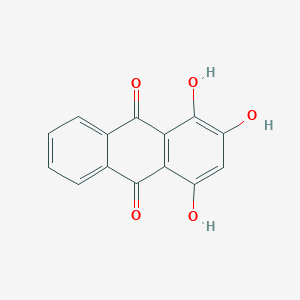

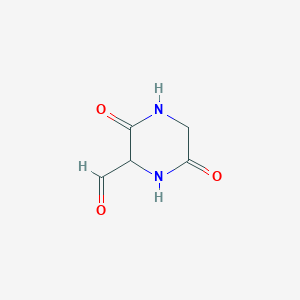

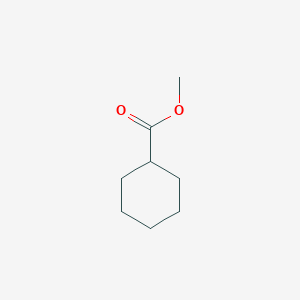

![(2R)-2-[(2-azaniumylacetyl)amino]butanoate](/img/structure/B114243.png)

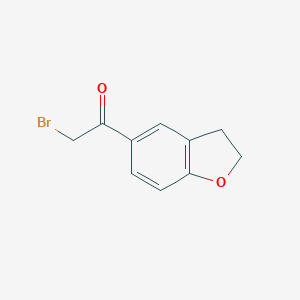

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI)](/img/structure/B114246.png)

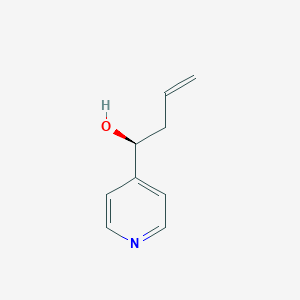

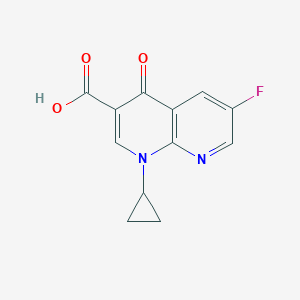

![Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B114258.png)